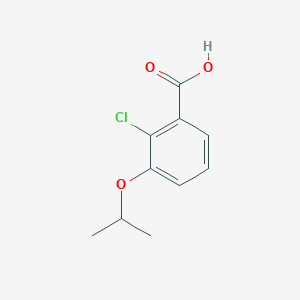

2-Chloro-3-(propan-2-yloxy)benzoic acid

Description

Significance within Contemporary Organic Chemistry Research

2-Chloro-3-(propan-2-yloxy)benzoic acid is a halogenated aryloxybenzoic acid. The unique arrangement of a carboxylic acid group, a chlorine atom, and an isopropoxy group on the benzene (B151609) ring imparts a distinct electronic and steric profile, making it a molecule of significant interest in synthetic organic chemistry. The carboxylic acid moiety serves as a handle for a variety of chemical transformations, including esterification, amidation, and reduction. The presence of a chlorine atom at the ortho position can influence the acidity of the carboxylic acid and provide a site for nucleophilic substitution or cross-coupling reactions. The isopropoxy group at the meta position can modulate the lipophilicity and steric bulk of the molecule, which is of particular importance in the design of bioactive compounds.

Substituted benzoic acids are fundamental building blocks in the synthesis of pharmaceuticals, agrochemicals, and materials. mdpi.com For instance, chloro-substituted benzoic acids are known precursors for the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like Diclofenac. mdpi.com The structural motifs present in this compound suggest its potential as an intermediate in the creation of complex molecular frameworks with desired chemical and biological properties.

Evolution of Synthetic Strategies for Aryloxybenzoic Acids

The synthesis of aryloxybenzoic acids has a rich history, with methods evolving from classical to modern catalytic approaches. A cornerstone in the synthesis of such compounds is the Williamson ether synthesis, a reliable and widely used method for forming the ether linkage. This reaction typically involves the deprotonation of a phenol (B47542) with a base to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.

In the context of this compound, a plausible synthetic route would involve the reaction of a 2-chloro-3-hydroxybenzoic acid derivative with an isopropyl halide in the presence of a suitable base. The choice of reactants and conditions is crucial to ensure high yields and minimize side reactions.

Modern advancements in synthetic organic chemistry have introduced copper- and palladium-catalyzed cross-coupling reactions, such as the Ullmann condensation and Buchwald-Hartwig amination, which have been adapted for the formation of aryl ethers. These catalytic methods often offer milder reaction conditions and broader substrate scope compared to traditional methods. While the Williamson ether synthesis remains a primary strategy, these advanced techniques provide alternative and sometimes more efficient pathways to aryloxybenzoic acids.

Overview of Advanced Chemical Research Avenues for this compound and Analogues

The structural features of this compound and its analogues open up several exciting avenues for advanced chemical research. The combination of a halogen, an ether, and a carboxylic acid on an aromatic ring makes these compounds attractive scaffolds for medicinal chemistry, materials science, and catalysis.

In medicinal chemistry, aryloxybenzoic acid derivatives are being investigated for a range of biological activities. For example, analogues of salicylic (B10762653) acid are explored for their anti-inflammatory properties. nih.govresearchgate.net The specific substitution pattern of this compound could lead to novel interactions with biological targets. Researchers may explore its potential as an inhibitor of enzymes or as a ligand for receptors involved in various disease pathways.

In the realm of materials science, benzoic acid derivatives are utilized in the synthesis of liquid crystals, polymers, and metal-organic frameworks (MOFs). The defined geometry and functional groups of this compound could be exploited to create materials with specific optical, electronic, or porous properties.

Furthermore, the presence of a halogen atom allows for post-synthetic modification through various cross-coupling reactions, enabling the generation of a library of derivatives with diverse functionalities. This modular approach is highly valuable in the systematic exploration of structure-activity relationships.

Table 1: Physicochemical Properties of this compound (Predicted)

| Property | Value |

| Molecular Formula | C₁₀H₁₁ClO₃ |

| Molecular Weight | 214.64 g/mol |

| Melting Point | Not available |

| Boiling Point | Not available |

| pKa | Not available |

| LogP | Not available |

Table 2: Spectroscopic Data for a Representative Aryloxybenzoic Acid Derivative

| Spectroscopy | Key Features |

| ¹H NMR | Aromatic protons, alkyl protons of the ether group, carboxylic acid proton |

| ¹³C NMR | Aromatic carbons, alkyl carbons of the ether group, carbonyl carbon |

| IR | C=O stretch (carboxylic acid), O-H stretch (carboxylic acid), C-O stretch (ether), C-Cl stretch |

| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-3-propan-2-yloxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO3/c1-6(2)14-8-5-3-4-7(9(8)11)10(12)13/h3-6H,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANUKPNCPFPTCJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=CC(=C1Cl)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Innovative Preparation Routes for 2 Chloro 3 Propan 2 Yloxy Benzoic Acid

Established Synthetic Pathways to 2-Chloro-3-(propan-2-yloxy)benzoic Acid

Traditional synthetic routes to this compound typically follow a two-step sequence involving the formation of the aryl ether bond followed by the establishment of the carboxylic acid moiety, often from a more stable ester precursor.

Nucleophilic aromatic substitution (SNAr) is a primary method for constructing the aryl ether bond in this molecule. The reaction mechanism involves the attack of a nucleophile on an aromatic ring that is activated by electron-withdrawing groups positioned ortho or para to a suitable leaving group. libretexts.org

A plausible and common pathway begins with a precursor such as methyl 2,3-dichlorobenzoate. In this molecule, the ester group acts as a moderate electron-withdrawing group, activating the ring towards nucleophilic attack. The chlorine atoms serve as leaving groups. The reaction is carried out with an alkoxide nucleophile, specifically sodium isopropoxide, which is typically generated by reacting isopropanol (B130326) with a strong base like sodium hydride.

The isopropoxide selectively displaces one of the chlorine atoms. Due to electronic and steric factors, the substitution preferentially occurs at the C3 position. The reaction proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized negative intermediate known as a Meisenheimer complex. libretexts.org The subsequent elimination of the chloride ion restores the aromaticity of the ring, yielding methyl 2-chloro-3-(propan-2-yloxy)benzoate.

Key Features of the SNAr Approach:

| Parameter | Description | Typical Conditions |

|---|---|---|

| Precursor | An aryl halide with an ortho/para electron-withdrawing group (EWG). | Methyl 2,3-dichlorobenzoate or Methyl 2-chloro-3-hydroxybenzoate. |

| Nucleophile | A strong nucleophile, typically an alkoxide. | Sodium isopropoxide (NaO-iPr), generated in situ from isopropanol and NaH. |

| Solvent | Polar aprotic solvents that can stabilize the charged intermediate. | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO). |

| Temperature | Elevated temperatures are often required to overcome the activation energy. | 80-120 °C. |

| Mechanism | Addition-Elimination, proceeding through a Meisenheimer complex. libretexts.org | N/A |

The carboxylic acid functional group is often introduced in the final step of the synthesis. This is because the free carboxylic acid can interfere with earlier reaction steps, for example, by reacting with basic reagents. Therefore, it is common practice to protect the carboxylic acid as an ester (e.g., a methyl or ethyl ester) during the SNAr reaction.

Following the successful synthesis of the ester intermediate, methyl 2-chloro-3-(propan-2-yloxy)benzoate, the final step is the hydrolysis of the ester to the corresponding carboxylic acid. This transformation is typically achieved through saponification, which involves treating the ester with a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an aqueous or mixed aqueous-alcoholic solvent system. The reaction produces the sodium or potassium salt of the carboxylic acid. Subsequent acidification with a mineral acid, like hydrochloric acid (HCl), protonates the carboxylate salt, precipitating the desired this compound product.

Catalytic Systems in the Synthesis of this compound and Related Structures

Modern synthetic chemistry increasingly relies on catalytic methods to improve reaction efficiency, selectivity, and environmental footprint. The synthesis of aryl ethers and the functionalization of benzoic acids have benefited significantly from developments in transition metal catalysis, organocatalysis, and heterogeneous catalysis.

When classical SNAr reactions are inefficient due to poor substrate activation or the need for harsh conditions, transition metal-catalyzed cross-coupling reactions provide a powerful alternative for aryl ether synthesis. acsgcipr.org The two most prominent methods are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig C-O cross-coupling reaction allows for the formation of aryl ethers from aryl halides (or triflates) and alcohols under relatively mild conditions. The catalytic cycle typically involves the oxidative addition of the aryl halide to a low-valent palladium(0) complex, followed by coordination of the alcohol (as an alkoxide) and subsequent reductive elimination of the aryl ether product, regenerating the palladium(0) catalyst. capes.gov.br The choice of ligand, often a bulky, electron-rich phosphine, is critical to the success of the reaction. acsgcipr.org

The Ullmann condensation is a classical copper-catalyzed reaction for forming C-O bonds. While traditional Ullmann reactions required high temperatures, modern protocols often use specialized ligands to facilitate the reaction under milder conditions. organic-chemistry.org

| Catalytic System | Metal Catalyst | Typical Ligands | Key Advantages |

|---|---|---|---|

| Buchwald-Hartwig | Palladium (e.g., Pd(OAc)2, Pd2(dba)3) | Bulky phosphines (e.g., XPhos, SPhos), N-heterocyclic carbenes (NHCs) | High functional group tolerance, mild reaction conditions, broad substrate scope. capes.gov.br |

| Ullmann Condensation | Copper (e.g., CuI, Cu2O) | Phenanthroline, diamine derivatives | Lower cost of copper catalyst, effective for electron-rich aryl halides. organic-chemistry.org |

While not directly forming the target molecule, organocatalysis offers innovative strategies for the functionalization of the benzoic acid core, which can be used to generate advanced precursors. A significant area of research is the site-selective C–H functionalization of benzoic acids. scispace.com The carboxylic acid group can act as a directing group, guiding a catalyst to activate a specific C–H bond on the aromatic ring, typically at the ortho position. nih.govacs.org

For instance, transition-metal catalysts can be used in conjunction with specific directing groups to achieve meta-C–H functionalization of benzoic acid derivatives, a traditionally challenging transformation. researchgate.netresearchgate.net These methods allow for the introduction of various functional groups (e.g., alkyl, aryl, acetoxy) at positions that are not easily accessible through classical electrophilic aromatic substitution, providing novel pathways to complex benzoic acid structures. scispace.comresearchgate.net

Heterogeneous catalysis provides significant advantages in terms of catalyst recovery, reusability, and simplification of product purification, aligning with the principles of green chemistry. escholarship.org In the context of synthesizing benzoic acid derivatives, heterogeneous catalysts can be employed in several key steps.

For example, metal-organic frameworks (MOFs) supporting palladium catalysts have been developed for the hydroxycarbonylation of aryl iodides to produce a wide range of benzoic acids. nih.gov This method uses electrochemically generated carbon monoxide, avoiding the direct handling of this toxic gas. nih.gov

Furthermore, heterogeneous photocatalysts, such as modified titanium dioxide (TiO₂), can be used for the selective transformation of benzoic acid and its derivatives. acs.org These light-driven reactions can achieve specific hydroxylations or other oxidative transformations on the aromatic ring, offering a sustainable route to functionalized products. The selective production of aromatics from bio-based sources using heterogeneous catalysts also represents a scalable and green alternative to petroleum-derived chemicals. rsc.org

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of the chemical process. This includes the use of safer solvents, minimizing waste, and improving energy efficiency. Key areas of innovation include the development of solvent-free reaction conditions and the use of microwave assistance to optimize the synthesis.

Solvent-Free Reaction Conditions

Performing the Williamson ether synthesis under solvent-free conditions represents a significant step towards a greener process. This approach eliminates the environmental and health hazards associated with volatile organic solvents. In a typical solvent-free procedure for the synthesis of aryl ethers, a phenol (B47542) is mixed with a solid base, such as potassium carbonate or sodium bicarbonate, and an alkylating agent. tandfonline.com The reaction is then heated, often with vigorous stirring, to facilitate the interaction between the reactants. tandfonline.com

This method has been shown to be effective for the etherification of various phenols, offering high purity and excellent yields. tandfonline.com The absence of a solvent can also simplify the work-up procedure, as the product can often be isolated by simple filtration and washing.

Table 1: Illustrative Comparison of Solvent-Based vs. Solvent-Free Williamson Ether Synthesis for a Model Phenol

| Parameter | Solvent-Based Synthesis | Solvent-Free Synthesis |

| Reactants | Phenol, Alkyl Halide, Base | Phenol, Alkyl Halide, Base |

| Solvent | Acetonitrile (B52724), DMF, etc. | None |

| Temperature | 50-100°C | 60-80°C |

| Reaction Time | 6-24 hours | 1-5 hours |

| Work-up | Liquid-liquid extraction | Filtration and washing |

| Yield | 70-90% | 85-95% |

This table presents generalized data for the Williamson ether synthesis of a typical phenol and is for illustrative purposes only.

Microwave-Assisted Synthesis Optimization

Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatic reductions in reaction times and improved yields. benthamdirect.com In the context of the Williamson ether synthesis, microwave assistance can accelerate the rate of reaction between the phenoxide and the alkyl halide. wikipedia.orgbenthamdirect.com This is attributed to the efficient and uniform heating of the reaction mixture by microwaves, which can lead to higher reaction temperatures being reached more rapidly than with conventional heating. wikipedia.org

Microwave-assisted synthesis can be conducted with or without a solvent. sid.ir In solvent-free microwave-assisted synthesis, the reactants are adsorbed onto a solid support, such as silica (B1680970) or alumina, and then irradiated. This technique combines the benefits of both solvent-free conditions and microwave heating, leading to a highly efficient and environmentally friendly process. sid.ir

Table 2: Representative Data for Microwave-Assisted Williamson Ether Synthesis of Substituted Phenols

| Phenol Substrate | Alkylating Agent | Conditions | Reaction Time | Yield (%) |

| 4-Nitrophenol | Benzyl (B1604629) Bromide | MW, 300W, Solvent-free | 5 min | 95 |

| 2-Naphthol | Ethyl Bromoacetate | MW, 300W, Solvent-free | 7 min | 92 |

| 4-Chlorophenol | Propyl Iodide | MW, 300W, Solvent-free | 6 min | 94 |

This table is a representation of data for the microwave-assisted synthesis of various aryl ethers and serves as an example of the potential efficiency of this method. benthamdirect.comsid.ir

Atom Economy and Waste Minimization Strategies

Atom economy is a core principle of green chemistry that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the final product. The Williamson ether synthesis, in its basic form, has a moderate atom economy due to the formation of a salt byproduct.

To improve atom economy and minimize waste, strategies such as using catalytic systems can be employed. While the direct Williamson synthesis is not catalytic, alternative etherification methods that proceed via different mechanisms can offer higher atom economy. Additionally, the selection of reactants and reaction conditions to maximize yield and minimize side reactions is crucial for waste minimization. In the context of this compound synthesis, this would involve optimizing the stoichiometry of the reactants and choosing a base that is easily removed and has a minimal environmental impact.

Chemo- and Regioselective Synthesis of this compound

The synthesis of this compound from 2-chloro-3-hydroxybenzoic acid is inherently regioselective, as the alkylation occurs specifically at the hydroxyl group. The acidity of the phenolic proton makes the corresponding oxygen atom a potent nucleophile upon deprotonation.

However, if the starting material were to contain multiple hydroxyl groups or other potentially reactive sites, chemoselectivity would become a critical consideration. For instance, in a dihydroxybenzoic acid, selective alkylation of one hydroxyl group over another would require careful control of reaction conditions. Factors that can influence chemoselectivity include the relative acidity of the different hydroxyl groups, steric hindrance around the reactive sites, and the choice of base and solvent. In the case of 2-chloro-3-hydroxybenzoic acid, the electronic effects of the chloro and carboxylic acid groups influence the reactivity of the hydroxyl group.

Optimization of Reaction Parameters and Yield Enhancement Techniques

To maximize the yield and efficiency of the synthesis of this compound, several reaction parameters can be optimized. These include the choice of base, solvent (if used), temperature, and reaction time.

Base: The choice of base is critical for the deprotonation of the phenolic hydroxyl group. Common bases include sodium hydroxide, potassium hydroxide, and potassium carbonate. gordon.edu The strength and solubility of the base can influence the reaction rate and yield.

Alkylating Agent: While 2-bromopropane (B125204) or 2-chloropropane (B107684) are common choices, the use of 2-iodopropane (B156323) could potentially increase the reaction rate due to the better leaving group ability of iodide.

Temperature: The reaction temperature affects the rate of the SN2 reaction. Higher temperatures generally lead to faster reactions, but can also promote side reactions such as elimination, particularly with secondary alkyl halides like isopropyl halides. masterorganicchemistry.com

Solvent: If a solvent is used, polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are often preferred for SN2 reactions as they can solvate the cation of the base while leaving the alkoxide nucleophile relatively free. masterorganicchemistry.com

Phase-Transfer Catalysis: In heterogeneous reaction mixtures (e.g., a solid base in an organic solvent), a phase-transfer catalyst can be used to facilitate the transport of the alkoxide ion into the organic phase, thereby increasing the reaction rate. wikipedia.org

By systematically optimizing these parameters, it is possible to enhance the yield of this compound while minimizing reaction time and the formation of byproducts.

Elucidation of Reaction Mechanisms and Kinetic Studies for 2 Chloro 3 Propan 2 Yloxy Benzoic Acid Synthesis and Transformations

Mechanistic Investigations of Ether Linkage Formation

The formation of the ether linkage in 2-Chloro-3-(propan-2-yloxy)benzoic acid is primarily achieved through the Williamson ether synthesis. This method involves the reaction of an alkoxide with a primary or secondary alkyl halide via a bimolecular nucleophilic substitution (SN2) mechanism. masterorganicchemistry.comwikipedia.orgbyjus.com In the context of synthesizing the target compound, the typical pathway involves the deprotonation of 2-chloro-3-hydroxybenzoic acid to form a phenoxide ion. This phenoxide then acts as the nucleophile, attacking an isopropyl halide (e.g., 2-bromopropane (B125204) or 2-chloropropane).

The mechanism is a single, concerted step where the nucleophilic phenoxide attacks the electrophilic carbon of the isopropyl halide from the side opposite to the leaving group (halide). wikipedia.orgbyjus.com This "backside attack" is a hallmark of the SN2 reaction. byjus.commasterorganicchemistry.com As the new carbon-oxygen bond forms, the carbon-halogen bond simultaneously breaks, passing through a high-energy transition state where the central carbon is pentacoordinated. libretexts.org

Several factors influence the efficiency of this reaction. The choice of base for deprotonating the phenol (B47542) is crucial; strong bases like sodium hydride (NaH) or potassium hydride (KH) are effective. masterorganicchemistry.com The reaction is also sensitive to steric hindrance. Since the electrophile is a secondary alkyl halide (isopropyl group), there is significant competition from the elimination (E2) reaction, which would yield propene as a byproduct. masterorganicchemistry.comchem-station.com To favor substitution over elimination, careful control of reaction conditions, such as temperature and the choice of a non-bulky base, is necessary. Polar aprotic solvents like acetonitrile (B52724) or N,N-dimethylformamide (DMF) are generally preferred as they can solvate the cation of the alkoxide without hydrogen bonding to the nucleophile, thus enhancing its reactivity. chem-station.com

| Component | Role in Reaction | Example | Mechanistic Significance |

|---|---|---|---|

| Phenol Derivative | Nucleophile Precursor | 2-Chloro-3-hydroxybenzoic acid | Provides the phenoxide ion upon deprotonation, which is the active nucleophile. |

| Alkyl Halide | Electrophile | 2-Bromopropane | The carbon attached to the halogen is the electrophilic center attacked by the nucleophile. Secondary halides like this are susceptible to competing E2 elimination. masterorganicchemistry.com |

| Base | Proton Abstractor | Sodium Hydride (NaH) | Deprotonates the phenolic hydroxyl group to generate the more potent nucleophilic phenoxide. |

| Solvent | Reaction Medium | Acetonitrile (CH₃CN) | Polar aprotic solvents are preferred for SN2 reactions as they enhance nucleophilicity and do not participate in the reaction. chem-station.com |

Detailed Studies of Carboxylic Acid Functionalization Reactions

The carboxylic acid group of this compound is a versatile functional handle that can undergo various transformations, primarily through nucleophilic acyl substitution. These reactions typically require activation of the carboxyl group, as the hydroxyl (-OH) is a poor leaving group. libretexts.org

Esterification: The conversion to an ester, such as propyl 2-chloro-3-(propan-2-yloxy)benzoate, is commonly achieved via Fischer esterification. This acid-catalyzed reaction involves protonation of the carbonyl oxygen by a strong acid (e.g., H₂SO₄), which makes the carbonyl carbon more electrophilic. libretexts.org An alcohol (e.g., 1-propanol) then acts as a nucleophile, attacking the activated carbonyl carbon. youtube.com A tetrahedral intermediate is formed, followed by proton transfer and the elimination of a water molecule to yield the ester. libretexts.org The reaction is reversible, and the equilibrium can be driven toward the product by using an excess of the alcohol or by removing water as it is formed. libretexts.org

Amide Formation: Direct reaction with an amine to form an amide is generally inefficient. The carboxylic acid must first be activated. One common laboratory method involves converting the carboxylic acid into a more reactive acid chloride using reagents like thionyl chloride (SOCl₂). libretexts.org The resulting acid chloride is highly electrophilic and reacts readily with a primary or secondary amine to form the corresponding amide. Another approach is the use of coupling reagents. For instance, titanium tetrachloride (TiCl₄) can mediate the direct condensation of carboxylic acids and amines. nih.gov This process is thought to proceed through an intermediate adduct between the carboxylate and TiCl₄, which is then susceptible to nucleophilic attack by the amine. nih.gov Other methods involve the in-situ generation of activating agents like acyloxy-phosphonium species. nih.govresearchgate.net

Conversion to Acid Chloride: As mentioned, carboxylic acids can be converted to highly reactive acid chlorides. The reaction with thionyl chloride (SOCl₂) proceeds by first forming an acyl chlorosulfite intermediate. libretexts.org This intermediate has a much better leaving group (-OS(O)Cl) than the original hydroxyl group. A subsequent nucleophilic attack by a chloride ion on the carbonyl carbon leads to the formation of the acid chloride, with the release of sulfur dioxide and hydrogen chloride gas. libretexts.org

| Functionalization Reaction | Key Reagents | Intermediate Species | Final Product Type |

|---|---|---|---|

| Esterification (Fischer) | Alcohol (R'-OH), Strong Acid (H⁺) | Protonated Carbonyl | Ester |

| Amide Formation (via Acid Chloride) | 1. Thionyl Chloride (SOCl₂) 2. Amine (R'R''NH) | Acid Chloride | Amide |

| Amide Formation (Direct Coupling) | Amine (R'R''NH), Coupling Agent (e.g., TiCl₄) | Activated Acyl Intermediate | Amide |

| Acid Chloride Formation | Thionyl Chloride (SOCl₂) | Acyl Chlorosulfite | Acid Chloride |

Proposed Reaction Pathways for Chlorination and Dechlorination Processes

Chlorination: Further chlorination of this compound would proceed via an electrophilic aromatic substitution mechanism. This reaction requires a Lewis acid catalyst, such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃), to polarize the Cl-Cl bond and generate a potent electrophile (Cl⁺). aakash.ac.inchemguide.co.uk The benzene (B151609) ring, acting as a nucleophile, attacks the electrophile to form a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. youtube.com In the final step, a weak base (like FeCl₄⁻) removes a proton from the carbon bearing the new chlorine atom, restoring the aromaticity of the ring. youtube.com

The position of the incoming chlorine atom is directed by the existing substituents. The carboxylic acid (-COOH) group is an electron-withdrawing, meta-directing group. aakash.ac.in The chloro (-Cl) and alkoxy (-OR) groups are ortho-, para-directing. The final substitution pattern depends on the interplay of these directing effects and steric hindrance.

Dechlorination: The removal of the chlorine atom from the aromatic ring is a reductive process. One proposed pathway, particularly in environmental or biological contexts, is reductive dechlorination. This can occur under anaerobic conditions, where microorganisms can replace the aryl chlorine with a hydrogen atom. epa.govnih.gov Another pathway is through chemical or electrochemical reduction. This process can be initiated by species like atomic hydrogen (H*), which can add to the chlorinated ring to form a sigma-complex, followed by the elimination of HCl. acs.orgnih.gov The degradation is often initiated by reductive dechlorination, and as the number of chlorine substituents decreases, the molecule may become more susceptible to oxidative degradation. acs.org

Kinetic Analysis of Key Synthetic Steps

The key synthetic step in forming this compound is the Williamson ether synthesis, which follows an SN2 mechanism. As a bimolecular reaction, its rate is dependent on the concentration of both the nucleophile (the phenoxide) and the electrophile (the isopropyl halide). byjus.commasterorganicchemistry.com The reaction exhibits second-order kinetics, and the rate law can be expressed as:

Rate = k[phenoxide][isopropyl halide]

The rate-determining step is the single concerted step involving the collision of the two reactant molecules. byjus.com The rate constant, k, is influenced by several factors as detailed in the table below. Steric hindrance plays a particularly significant role in SN2 reactions. libretexts.org The reaction rate for alkyl halides decreases in the order of methyl > primary > secondary, with tertiary halides generally not reacting via the SN2 pathway due to excessive steric bulk around the electrophilic carbon. masterorganicchemistry.commasterorganicchemistry.com Since the synthesis of the target compound involves a secondary halide, the reaction rate is expected to be slower than if a primary halide were used, and the competing E2 elimination reaction becomes more significant. masterorganicchemistry.com

| Factor | Effect on SN2 Reaction Rate | Reason |

|---|---|---|

| Concentration of Nucleophile | Increases Rate | The reaction is bimolecular; a higher concentration increases the frequency of effective collisions. byjus.com |

| Concentration of Electrophile | Increases Rate | The reaction is bimolecular; a higher concentration increases the frequency of effective collisions. byjus.com |

| Steric Hindrance (at electrophile) | Decreases Rate | Bulky groups hinder the backside attack of the nucleophile, raising the energy of the transition state. masterorganicchemistry.comlibretexts.org |

| Leaving Group Ability | Increases Rate | A better leaving group (e.g., I⁻ > Br⁻ > Cl⁻) stabilizes the transition state and facilitates bond breaking. |

| Solvent | Rate is higher in polar aprotic solvents | Polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) solvate the counter-ion but not the nucleophile, increasing its reactivity. chem-station.com |

Stereochemical Considerations in the Preparation of Isopropyl Ether Moiety

The formation of the isopropyl ether moiety via the Williamson synthesis is a stereospecific reaction. libretexts.org The underlying SN2 mechanism dictates that the reaction proceeds with a complete inversion of configuration at the electrophilic carbon center. byjus.commasterorganicchemistry.com This phenomenon is known as the Walden inversion. masterorganicchemistry.com

The mechanism requires the nucleophile (the phenoxide) to attack the carbon atom of the isopropyl halide from the side directly opposite the leaving group (the halide). masterorganicchemistry.comlibretexts.org This backside attack causes the three other groups on the carbon to "flip" over, much like an umbrella in a strong wind. libretexts.org

Synthetic Exploration of 2 Chloro 3 Propan 2 Yloxy Benzoic Acid Derivatives and Analogues

Preparation of Ester Derivatives of 2-Chloro-3-(propan-2-yloxy)benzoic Acid

The carboxylic acid moiety of this compound is a prime target for modification, with esterification being one of the most fundamental transformations. This reaction not only alters the parent molecule's physicochemical properties, such as lipophilicity and solubility, but also serves as a common protecting group strategy in multi-step syntheses.

Standard acid-catalyzed esterification, often referred to as Fischer esterification, is a direct and economical method. This involves refluxing the benzoic acid with an excess of the desired alcohol in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The reaction equilibrium is typically driven towards the product by using the alcohol as the solvent or by removing the water formed during the reaction.

Alternatively, for more sensitive substrates or to achieve higher yields under milder conditions, the carboxylic acid can be activated prior to reaction with the alcohol. A common approach is the conversion of the benzoic acid to its corresponding acyl chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting highly reactive acyl chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine (B128534) to scavenge the HCl byproduct. This method is particularly useful for reactions with sterically hindered alcohols. Other coupling agents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can also facilitate ester formation by activating the carboxyl group.

| Alcohol | Reagents and Conditions | Ester Product | Notes |

|---|---|---|---|

| Methanol | MeOH, H₂SO₄ (cat.), reflux | Methyl 2-chloro-3-(propan-2-yloxy)benzoate | Classic Fischer esterification; requires excess alcohol. |

| Ethanol | 1. SOCl₂, reflux 2. EtOH, Pyridine, 0°C to RT | Ethyl 2-chloro-3-(propan-2-yloxy)benzoate | Two-step process via the acyl chloride for higher reactivity. |

| tert-Butanol | 1. (COCl)₂, cat. DMF 2. t-BuOH, Et₃N | tert-Butyl 2-chloro-3-(propan-2-yloxy)benzoate | Suitable for sterically hindered alcohols. |

Amide and Amine Derivatives Synthesis Strategies

The synthesis of amide derivatives from this compound follows strategies similar to esterification, primarily involving the activation of the carboxyl group. Amides are of significant interest in medicinal chemistry due to their prevalence in biological systems and their ability to participate in hydrogen bonding. The conversion to an acyl chloride, as described previously, followed by reaction with a primary or secondary amine is a robust and widely used method. google.com The reaction is typically performed in an inert solvent with a base to neutralize the generated HCl.

Modern peptide coupling reagents are also highly effective for amide bond formation under mild conditions, minimizing side reactions and racemization if chiral amines are used. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOBt (Hydroxybenzotriazole), and EDC are frequently employed. These reagents convert the carboxylic acid into an active ester in situ, which then readily reacts with the amine. nih.gov

The preparation of amine derivatives directly from the benzoic acid core is a more complex transformation. One potential route involves a Curtius or Hofmann rearrangement, where the carboxylic acid is first converted to an acyl azide (B81097) or an amide, respectively, which then rearranges to form an isocyanate. Subsequent hydrolysis of the isocyanate yields the corresponding aniline (B41778) derivative, 2-amino-6-chloro-1-(propan-2-yloxy)benzene. Another strategy involves the reduction of a nitro group, which would first require the successful nitro-functionalization of the aromatic ring (discussed in section 4.3). google.comgoogle.com

| Target Derivative | Reagents and Conditions | Intermediate/Product | Synthetic Strategy |

|---|---|---|---|

| Amide | 1. SOCl₂, reflux 2. R¹R²NH, Et₃N | N-R¹,N-R²-2-chloro-3-(propan-2-yloxy)benzamide | Acyl chloride formation followed by amination. |

| Amide | R¹R²NH, EDC, HOBt, DMF | N-R¹,N-R²-2-chloro-3-(propan-2-yloxy)benzamide | Direct coupling using peptide coupling agents. |

| Amine | 1. Nitration (see 4.3) 2. H₂, Pd/C or Fe, HCl | Amino-2-chloro-3-(propan-2-yloxy)benzoic acid | Reduction of a precursor nitro-derivative. |

Halogenation and Nitro-Functionalization of the Aromatic Ring

Introducing additional functional groups onto the aromatic ring via electrophilic aromatic substitution (EAS) significantly expands the chemical space of accessible derivatives. The regiochemical outcome of these reactions is dictated by the directing effects of the existing substituents: the chloro group (ortho-, para-directing, deactivating) and the isopropoxy group (ortho-, para-directing, activating).

Halogenation: Further halogenation (e.g., chlorination or bromination) can be achieved using standard electrophilic halogenating agents. For example, bromination can be carried out using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃). The powerful activating and ortho-, para-directing effect of the isopropoxy group at position 3 will likely dominate, directing the incoming electrophile to the positions ortho and para to it (positions 2, 4, and 6). Since position 2 is already occupied, substitution is expected primarily at positions 4 and 6.

Nitro-Functionalization: Nitration is typically performed using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄), which generates the highly electrophilic nitronium ion (NO₂⁺). researchgate.netnih.gov The directing effects of the existing groups are crucial in determining the position of the newly introduced nitro group. The strong activating effect of the isopropoxy group would favor substitution at positions 4 and 6. The reaction conditions, such as temperature and reaction time, must be carefully controlled to prevent over-nitration or side reactions. googleapis.comsoton.ac.uk The resulting nitro-substituted benzoic acids are valuable intermediates, as the nitro group can be reduced to an amine, as mentioned in section 4.2, or participate in other transformations. researchgate.net

| Reaction | Reagents and Conditions | Major Product(s) | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CCl₄ | 4-Bromo-2-chloro-3-(propan-2-yloxy)benzoic acid and/or 6-Bromo-2-chloro-3-(propan-2-yloxy)benzoic acid | Regioselectivity is controlled by the activating isopropoxy group. |

| Nitration | HNO₃, H₂SO₄, 0-10°C | 2-Chloro-4-nitro-3-(propan-2-yloxy)benzoic acid and/or 2-Chloro-6-nitro-3-(propan-2-yloxy)benzoic acid | A versatile intermediate for further synthesis (e.g., reduction to amine). |

Introduction of Alkyl and Aryl Substituents on the Benzoic Acid Core

Transition-metal-catalyzed cross-coupling reactions and C-H activation have become powerful tools for introducing alkyl and aryl substituents onto aromatic cores. For benzoic acids, the carboxylate group can act as an effective directing group for ortho C-H functionalization.

Ortho-Alkylation/Arylation: Palladium or Ruthenium-catalyzed reactions can selectively functionalize the C-H bond at the position ortho to the carboxylic acid group (position 6). nih.gov For example, Pd(II)-catalyzed reactions can introduce alkyl groups using alkyl halides as coupling partners. nih.gov Similarly, ruthenium-catalyzed ortho-arylation can be achieved using aryl sources like arylthianthrenium salts or arylboronic acids, providing a direct route to biaryl structures. nih.gov These methods offer high atom economy and regioselectivity, targeting the C-H bond that is often difficult to functionalize via classical EAS reactions.

Cross-Coupling Reactions: If a halogenated derivative (as prepared in section 4.3) is used as a starting point, classic cross-coupling reactions such as Suzuki (with boronic acids), Sonogashira (with terminal alkynes), or Buchwald-Hartwig (with amines or alcohols) can be employed. For instance, a 4-bromo derivative could be coupled with an arylboronic acid under Suzuki conditions (Pd catalyst, base) to introduce an aryl group at the 4-position.

| Reaction Type | Position | Reagents and Conditions | Product Type |

|---|---|---|---|

| Directed C-H Arylation | 6 | Arylboronic acid, Ru or Pd catalyst, oxidant | 6-Aryl-2-chloro-3-(propan-2-yloxy)benzoic acid |

| Directed C-H Alkylation | 6 | Alkyl halide, Pd(II) catalyst, base | 6-Alkyl-2-chloro-3-(propan-2-yloxy)benzoic acid |

| Suzuki Coupling (from 4-bromo derivative) | 4 | Ar-B(OH)₂, Pd(PPh₃)₄, Na₂CO₃ | 4-Aryl-2-chloro-3-(propan-2-yloxy)benzoic acid |

Ring System Modifications and Fused Heterocyclic Analogues Synthesis

Building upon the functionalized derivatives of this compound, the synthesis of fused heterocyclic analogues can be achieved through intramolecular cyclization reactions. These structures are often of great interest in pharmaceutical research.

A common strategy involves introducing two reactive functional groups in an ortho relationship, which can then be cyclized to form a new ring. For example, if a nitro group is introduced at position 2 and subsequently reduced to an amine, the resulting 2-amino-3-(propan-2-yloxy)benzoic acid derivative is a key precursor. The amino and carboxyl groups can then be used to construct various fused heterocycles.

Benzoxazinones: The 2-amino-benzoic acid can be cyclized with phosgene (B1210022) or its equivalents to form an isatoic anhydride, or reacted with an acid chloride to form an intermediate amide that can be cyclized to a benzoxazinone.

Quinazolinones: Reaction of the 2-amino-benzoic acid with an amide or nitrile can lead to the formation of fused quinazolinone systems.

Another powerful approach is the use of intramolecular cycloaddition reactions. For instance, if an ortho-azido derivative can be prepared, it can undergo an intramolecular [3+2] cycloaddition with a suitably placed alkyne or alkene to form fused triazole or triazoline rings. kuleuven.benih.gov The synthesis of benzothiazinones, a class of antitubercular agents, often starts from 2-chloro-3-nitro-benzoic acid precursors, highlighting the utility of the derivatives discussed in section 4.3 for building complex fused systems. nih.govresearchgate.net

| Target Heterocycle | Key Precursor | General Cyclization Strategy |

|---|---|---|

| Benzoxazinone | 2-Amino-3-(propan-2-yloxy)benzoic acid derivative | Intramolecular condensation between the amino and carboxyl groups, often mediated by reagents like phosgene or chloroformates. |

| Benzothiazinone | 2-Chloro-3-nitro-benzoic acid derivative | Reaction with a sulfur nucleophile followed by reductive cyclization. |

| Fused Triazole | ortho-Azido benzoic acid derivative with an alkyne side chain | Intramolecular azide-alkyne cycloaddition (click chemistry). |

Computational and Theoretical Chemistry Investigations of 2 Chloro 3 Propan 2 Yloxy Benzoic Acid

Quantum Chemical Calculations for Reaction Pathway Analysis

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface of a chemical reaction. This analysis helps in identifying reactants, products, intermediates, and, crucially, transition states. By calculating the energies of these species, a reaction pathway can be charted, and the feasibility of a proposed mechanism can be assessed.

For a molecule such as 2-Chloro-3-(propan-2-yloxy)benzoic acid, quantum chemical calculations could be employed to study various reactions, such as its synthesis or degradation. For instance, in a hypothetical synthetic step involving the etherification of 2-chloro-3-hydroxybenzoic acid with 2-bromopropane (B125204), computational methods could model the reaction pathway. This would involve calculating the energies of the reactants, the transition state for the nucleophilic substitution, and the final products. The activation energy, determined from the energy difference between the reactants and the transition state, would provide a quantitative measure of the reaction's kinetic barrier.

These calculations can also be used to explore competing reaction pathways. For example, if there were a possibility of side reactions, such as elimination, quantum chemical calculations could help determine which pathway is more energetically favorable under specific conditions. By understanding the energetic landscape of the reaction, chemists can optimize experimental conditions to favor the desired product.

Density Functional Theory (DFT) Studies on Transition States in Synthesis

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of atoms, molecules, and solids. It is particularly effective for studying the geometry and energy of transition states in chemical reactions. DFT studies can provide detailed information about the bonding changes that occur during the formation of a transition state, offering a deeper understanding of the reaction mechanism.

In the synthesis of this compound, DFT calculations could be used to model the transition states of key reaction steps. For example, if the synthesis involves a nucleophilic aromatic substitution, DFT could be used to calculate the structure and energy of the Meisenheimer complex, a key intermediate in such reactions. The transition states leading to and from this intermediate could also be characterized.

The insights gained from DFT studies on transition states are valuable for rational catalyst design and for explaining substituent effects on reaction rates. For instance, by comparing the transition state energies for the synthesis of different substituted benzoic acids, one could predict how the electronic and steric properties of the substituents influence the reaction kinetics. Studies on other substituted benzoic acids have shown that DFT calculations can accurately predict reaction barriers and elucidate mechanistic details.

Molecular Modeling of Intermolecular Interactions in Crystalline States

Molecular modeling encompasses a range of computational techniques used to represent and simulate the behavior of molecules. When applied to the crystalline state, these methods can predict crystal structures and analyze the intermolecular interactions that stabilize the crystal lattice. These interactions include hydrogen bonding, halogen bonding, van der Waals forces, and π-π stacking.

For this compound, molecular modeling could be used to predict its likely crystal packing arrangement. The carboxylic acid group is a strong hydrogen bond donor and acceptor and is expected to form hydrogen-bonded dimers, a common motif in the crystal structures of carboxylic acids. The chlorine atom can participate in halogen bonding, and the aromatic ring can engage in π-π stacking interactions.

By calculating the energies of these different intermolecular interactions, molecular modeling can provide a quantitative understanding of the forces that govern the crystal structure. This information is crucial for understanding the physical properties of the solid material, such as its melting point, solubility, and mechanical strength. Hirshfeld surface analysis is a computational tool often used to visualize and quantify intermolecular contacts in a crystal, providing a detailed picture of the packing environment.

Conformational Analysis and Torsional Barriers

The biological activity and physical properties of a molecule are often dependent on its three-dimensional shape or conformation. Conformational analysis involves identifying the stable conformers of a molecule and determining the energy barriers for rotation around its single bonds (torsional barriers).

For this compound, several rotatable bonds contribute to its conformational flexibility. These include the C-O bonds of the isopropoxy group and the C-C bond connecting the carboxylic acid group to the aromatic ring. Quantum chemical methods, such as DFT, can be used to perform a systematic scan of the potential energy surface by rotating these bonds, allowing for the identification of energy minima (stable conformers) and energy maxima (transition states for conformational changes).

Studies on ortho-substituted benzoic acids have shown that the presence of a substituent next to the carboxylic acid group can create significant steric hindrance, leading to a non-planar arrangement of the carboxylic acid group with respect to the benzene (B151609) ring mdpi.comnih.govresearchgate.net. This twisting affects the molecule's electronic properties and its ability to form intermolecular hydrogen bonds. The torsional barrier for the rotation of the carboxylic acid group would be a key parameter to calculate for this compound, as it would determine the energetic cost of conformational changes.

Table 1: Representative Torsional Barriers in Substituted Benzoic Acids This table presents hypothetical data for illustrative purposes, as specific experimental or calculated values for this compound are not readily available in the literature. The values are based on trends observed in related ortho-substituted benzoic acids.

| Torsional Angle | Description | Estimated Barrier (kcal/mol) |

| C(2)-C(1)-C(7)=O(8) | Rotation of the carboxylic acid group | 5 - 10 |

| C(3)-O(9)-C(10)-H | Rotation of the isopropyl group | 3 - 5 |

Spectroscopic Feature Prediction and Correlation with Experimental Data (for mechanistic interpretation)

Computational methods can predict various spectroscopic properties of molecules, including vibrational frequencies (IR and Raman), nuclear magnetic resonance (NMR) chemical shifts, and electronic absorption spectra (UV-Vis). These predicted spectra can be compared with experimental data to confirm the structure of a molecule and to gain insights into its electronic structure and bonding.

For mechanistic interpretation, the correlation between predicted and experimental spectroscopic data can be particularly powerful. For example, if a reaction is thought to proceed through a specific intermediate, the predicted spectrum of that intermediate can be compared with spectroscopic data collected during the reaction. A match would provide strong evidence for the proposed mechanism.

In the context of this compound, DFT calculations could be used to predict its ¹H and ¹³C NMR spectra. By comparing the calculated chemical shifts with the experimental spectrum, each peak can be unambiguously assigned to a specific atom in the molecule. Furthermore, any unusual chemical shifts could be rationalized by analyzing the calculated electronic structure, providing insights into the electronic effects of the chloro and isopropoxy substituents.

Similarly, the calculated IR spectrum could help in the interpretation of the experimental vibrational modes. For instance, the frequency of the carbonyl stretch of the carboxylic acid group is sensitive to its environment and conformation. By comparing the calculated and experimental frequencies, information about hydrogen bonding and conformational preferences in the sample can be obtained.

Advanced Spectroscopic and Crystallographic Analyses for Mechanistic Elucidation of 2 Chloro 3 Propan 2 Yloxy Benzoic Acid

X-ray Crystallography for Solid-State Structure and Supramolecular Assembly

X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For 2-Chloro-3-(propan-2-yloxy)benzoic acid, this analysis would reveal critical information about its bond lengths, bond angles, and torsion angles, confirming its molecular conformation in the solid state. A key feature of benzoic acid derivatives is their tendency to form hydrogen-bonded dimers. researchgate.net In the crystal lattice, it is expected that two molecules of this compound would associate through intermolecular O—H···O hydrogen bonds between their carboxylic acid groups, creating a centrosymmetric dimeric structure. researchgate.netnih.gov

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Expected Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | e.g., P2₁/c or Pbca |

| a (Å) | 10-15 |

| b (Å) | 5-10 |

| c (Å) | 15-20 |

| β (°) | 90-110 |

| Volume (ų) | 1200-1800 |

| Z (molecules/unit cell) | 4 or 8 |

Advanced NMR Spectroscopy for Complex Structural Assignments and Dynamic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of molecules in solution. While basic 1D ¹H and ¹³C NMR spectra can confirm the presence of key functional groups, advanced NMR techniques are necessary for the unambiguous assignment of all signals in a complex molecule like this compound.

Given the three different protons on the aromatic ring, their chemical shifts and coupling patterns in the ¹H NMR spectrum would be complex. Two-dimensional (2D) NMR experiments are essential for definitive assignments:

COSY (Correlation Spectroscopy): Would reveal the coupling relationships between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is critical for assigning the quaternary carbons (such as C1, C2, C3, and the carboxyl carbon) and for linking the isopropoxy group to the correct position (C3) on the benzene (B151609) ring.

Furthermore, dynamic NMR studies, such as variable-temperature (VT) NMR, could be employed to investigate the rotational dynamics of the isopropoxy group around the C(aryl)-O bond. At low temperatures, this rotation might be slow enough on the NMR timescale to result in distinct signals for the two methyl groups of the isopropyl moiety, providing insight into the rotational energy barrier. nih.govnih.gov

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) in CDCl₃

| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |

|---|---|---|

| COOH | ~11.0 | ~170.0 |

| C1-COOH | - | ~128.0 |

| C2-Cl | - | ~155.0 |

| C3-O | - | ~135.0 |

| C4-H | ~7.3 (d) | ~120.0 |

| C5-H | ~7.2 (t) | ~125.0 |

| C6-H | ~7.6 (d) | ~122.0 |

| O-CH(CH₃)₂ | ~4.6 (sept) | ~72.0 |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Intermediates

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.net Analysis of the vibrational spectra of this compound allows for the identification of its functional groups and can be used to monitor the formation of reaction intermediates during its synthesis.

Key vibrational modes would include:

Carboxylic Acid Group: A very broad O-H stretching band from ~2500-3300 cm⁻¹ due to hydrogen bonding, and a strong, sharp C=O stretching absorption around 1700 cm⁻¹. docbrown.info

Aromatic Ring: C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Ether Linkage: A characteristic C-O-C asymmetric stretching band, expected around 1250 cm⁻¹.

Chloro Substituent: A C-Cl stretching vibration, typically found in the 600-800 cm⁻¹ region. researchgate.net

In the context of mechanistic elucidation, these techniques are powerful for tracking reaction progress. For example, during the synthesis of the title compound from a precursor like 2-chloro-3-hydroxybenzoic acid, one could monitor the disappearance of the phenolic O-H stretch (~3300-3600 cm⁻¹) and the appearance of the characteristic C-H and C-O stretching bands of the isopropoxy group to confirm the etherification reaction is proceeding.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |

| Carboxylic Acid | C=O stretch | 1680-1710 (strong) |

| Carboxylic Acid | C-O stretch | 1210-1320 |

| Aromatic | C-H stretch | 3000-3100 |

| Aromatic | C=C stretch | 1450-1600 |

| Ether | C-O-C stretch | 1200-1260 |

Mass Spectrometry for Reaction Monitoring and Product Characterization

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. libretexts.org For this compound (molar mass: 214.64 g/mol ), high-resolution mass spectrometry (HRMS) would be used to confirm its elemental formula (C₁₀H₁₁ClO₃) by providing a highly accurate mass measurement of its molecular ion, [M]⁺˙ or protonated/deprotonated species like [M+H]⁺ or [M-H]⁻.

Beyond basic identification, tandem mass spectrometry (MS/MS) is employed for detailed structural characterization and reaction monitoring. In an MS/MS experiment, the molecular ion is isolated and then fragmented by collision-induced dissociation (CID). The resulting fragment ions provide a structural fingerprint of the molecule. libretexts.org Expected fragmentation pathways for the title compound would include:

Loss of a hydroxyl radical (•OH), m/z 197.

Loss of the carboxyl group (•COOH), m/z 169.

Loss of a propylene (B89431) molecule (C₃H₆) via McLafferty rearrangement, m/z 172.

Cleavage of the C-Cl bond, resulting in the loss of a chlorine radical (•Cl).

Loss of CO₂ from the deprotonated molecule [M-H]⁻ is a common fragmentation for benzoic acids in negative ion mode. nih.gov

This detailed fragmentation analysis is invaluable for identifying reaction byproducts and impurities during synthesis, providing a much deeper level of characterization than simple molecular weight determination.

Table 4: Predicted Key Mass Fragments (Electron Ionization) of this compound

| m/z | Possible Fragment |

|---|---|

| 214/216 | [M]⁺˙ Molecular ion (with ³⁵Cl/³⁷Cl isotopes) |

| 199/201 | [M - CH₃]⁺ |

| 172/174 | [M - C₃H₆]⁺˙ |

| 169/171 | [M - COOH]⁺ |

Chromatographic Method Development for Reaction Monitoring and Purity Assessment

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are essential for separating the target compound from starting materials, reagents, and byproducts, thereby allowing for accurate reaction monitoring and final product purity assessment. ekb.eg For a moderately polar compound like this compound, a reversed-phase HPLC (RP-HPLC) method is most suitable.

The use of a Diode Array Detector (DAD) provides a significant advantage over a simple UV detector. A DAD acquires the full UV-Vis spectrum for every point in the chromatogram. This capability is crucial for:

Peak Purity Analysis: By comparing spectra across a single chromatographic peak, one can determine if it consists of a single compound or co-eluting impurities.

Peak Identification: The UV spectrum of an unknown peak can be compared to that of a known standard or from a library to aid in its identification.

Method Development: The optimal detection wavelength, one that maximizes the signal for the target compound while minimizing it for interfering species, can be easily determined.

A typical method would involve a C18 stationary phase with a gradient elution using a mobile phase consisting of acidified water (to suppress the ionization of the carboxylic acid and ensure good peak shape) and an organic modifier like acetonitrile (B52724) or methanol. researchgate.netnih.gov This developed method would be validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, and precision to ensure its reliability for quality control in a research setting. ekb.eg

Table 5: Example HPLC-DAD Method Parameters for Purity Assessment

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% B to 90% B over 15 min |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

Table of Compounds

| Compound Name |

|---|

| This compound |

| 2-chlorobenzoic acid |

| 2-chloro-3-hydroxybenzoic acid |

| Acetonitrile |

Strategic Role of 2 Chloro 3 Propan 2 Yloxy Benzoic Acid As a Synthetic Building Block

Utilization in the Synthesis of Complex Aromatic Compounds

2-Chloro-3-(propan-2-yloxy)benzoic acid possesses a versatile scaffold for the elaboration of more complex aromatic structures. The carboxylic acid group can be converted into a variety of other functionalities, such as esters, amides, or acid chlorides. These transformations enable its coupling with other molecules to build larger, more intricate systems. For instance, the formation of an amide bond is a common strategy in the synthesis of pharmaceuticals and other biologically active compounds.

Furthermore, the chloro and isopropoxy substituents on the aromatic ring influence its electronic properties and reactivity in electrophilic aromatic substitution reactions. The chlorine atom is a deactivating but ortho-, para-directing group, while the isopropoxy group is an activating and ortho-, para-directing group. Their combined presence on the ring can be strategically exploited to control the regioselectivity of further substitutions, allowing for the introduction of additional functional groups at specific positions on the benzene (B151609) ring. This controlled functionalization is crucial for the synthesis of highly substituted aromatic compounds with defined structures.

Precursor in Multistep Organic Syntheses

As a substituted benzoic acid, this compound serves as a valuable precursor in multistep synthetic sequences. The carboxylic acid moiety can be a handle for a variety of chemical transformations. For example, it can undergo reduction to the corresponding benzyl (B1604629) alcohol, which can then be further modified. Alternatively, the carboxylic acid can be a directing group in ortho-metalation reactions, allowing for the introduction of substituents at the adjacent positions on the aromatic ring.

The presence of the chloro and isopropoxy groups provides additional points for chemical modification. The chlorine atom can participate in cross-coupling reactions, such as Suzuki, Stille, or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-heteroatom bonds. These reactions are powerful tools for constructing complex molecular architectures. The isopropoxy group is generally stable but can be cleaved under specific conditions to reveal a hydroxyl group, providing another site for functionalization. This latent functionality adds to the strategic value of this building block in a multistep synthesis, allowing for the unmasking of a reactive group at a later stage of the synthetic route.

Integration into Macrocyclic and Polycyclic Architectures

The bifunctional nature of this compound, with its reactive carboxylic acid and the potential for functionalization at the chloro position, makes it a candidate for the synthesis of macrocyclic and polycyclic structures. The carboxylic acid can be used to form an ester or amide linkage with another part of a molecule, serving as one of the key connections in a ring-closing reaction. For example, it could be reacted with a long-chain amino alcohol to form a macrocyclic lactam or lactone.

The chloro group can also be utilized in intramolecular cyclization reactions. For instance, an intramolecular Suzuki or Heck reaction could be employed to form a new ring by connecting the chloro-substituted carbon to another part of the molecule. This approach is particularly useful for the synthesis of rigid polycyclic aromatic systems. While specific examples involving this compound are not readily found in the literature, the principles of using substituted benzoic acids in macrocyclization are well-established.

Adaptability as a Scaffold for Chemical Library Synthesis

In the context of drug discovery and materials science, the ability to generate a large number of structurally related compounds, known as a chemical library, is highly valuable. This compound is a suitable scaffold for such endeavors. The core structure can be systematically modified at several positions to create a diverse set of molecules.

The carboxylic acid group can be reacted with a library of amines or alcohols to generate a collection of amides or esters. Simultaneously or sequentially, the chloro group can be subjected to a variety of palladium-catalyzed cross-coupling reactions with a range of boronic acids, stannanes, or other organometallic reagents. This combinatorial approach allows for the rapid generation of a large library of compounds from a single starting scaffold. The diversity of the resulting molecules can then be screened for desired biological activities or material properties. The isopropoxy group also contributes to the structural diversity and can influence the physicochemical properties of the library members.

Future Directions and Emerging Research Avenues for 2 Chloro 3 Propan 2 Yloxy Benzoic Acid

Development of Novel Retrosynthetic Strategies

Retrosynthetic analysis is a cornerstone of organic synthesis, and developing new approaches for disconnecting 2-Chloro-3-(propan-2-yloxy)benzoic acid can reveal more efficient or versatile synthetic pathways. Traditional strategies often rely on a linear sequence, building the molecule step-by-step. Future approaches may focus on convergent syntheses, where different fragments of the molecule are prepared separately and then combined.

Key areas for development include:

Late-Stage Functionalization: Instead of building the substituted benzene (B151609) ring from the ground up, strategies involving the late-stage introduction of the chloro and isopropoxy groups onto a pre-existing benzoic acid scaffold could be explored. This would allow for rapid diversification of analogs.

Ortholithiation-based Disconnections: Tandem metallation sequences, starting from simpler precursors like 2-chlorobenzoic acid, could provide direct routes to complex substitution patterns. researchgate.net Research into directing group compatibility and quenching with various electrophiles will be crucial.

Convergent Cross-Coupling: A retrosynthetic approach that disconnects the molecule into an aryl halide fragment and an isopropoxy-containing fragment could leverage modern cross-coupling reactions. This would offer a modular and flexible assembly method.

| Retrosynthetic Disconnection | Key Precursors | Potential Synthetic Reaction | Advantages |

| C(aryl)-O Bond | 2-Chloro-3-hydroxybenzoic acid, 2-iodopropane (B156323) | Williamson Ether Synthesis, Buchwald-Hartwig Etherification | Utilizes commercially available starting materials. |

| C(aryl)-Cl Bond | 3-(propan-2-yloxy)benzoic acid | Electrophilic Chlorination | Allows for late-stage introduction of chlorine. |

| C(aryl)-COOH Bond | 1-Chloro-2-(propan-2-yloxy)benzene | Grignard reaction with CO2, Friedel-Crafts acylation followed by oxidation | Enables modification of the carboxylic acid group early in the synthesis. |

Exploration of Unconventional Synthetic Routes

Moving beyond traditional etherification and halogenation reactions, the synthesis of this compound could be achieved through more innovative and sustainable methods. These unconventional routes may offer advantages in terms of atom economy, reduced waste, and milder reaction conditions.

Promising areas of exploration include:

C-H Activation/Functionalization: Directly converting a C-H bond at the 3-position of 2-chlorobenzoic acid to a C-O bond represents a highly atom-economical approach. This would require the development of highly regioselective catalysts capable of differentiating between the various C-H bonds on the aromatic ring.

Photoredox Catalysis: Light-mediated reactions could enable novel bond formations under exceptionally mild conditions. For instance, a photoredox-catalyzed coupling of a diazonium salt derived from 3-aminobenzoic acid with an isopropoxy radical source could be a viable, non-traditional route.

Biocatalytic Synthesis: The use of engineered enzymes could offer unparalleled selectivity and sustainability. Future research could focus on identifying or evolving enzymes capable of performing regioselective hydroxylation followed by O-alkylation on a 2-chlorobenzoic acid substrate.

Advanced Mechanistic Studies using Ultrafast Spectroscopy

A deep understanding of reaction mechanisms is critical for optimizing existing synthetic routes and designing new ones. Ultrafast spectroscopy techniques, which can probe chemical events on femtosecond (10⁻¹⁵ s) to nanosecond (10⁻⁹ s) timescales, offer a powerful lens for studying the transient intermediates and transition states that govern chemical reactions.

For this compound, these techniques could be applied to:

Elucidate Etherification Mechanisms: Time-resolved infrared (TR-IR) spectroscopy could be used to monitor the vibrational modes of reactants and intermediates during the formation of the ether linkage. This could provide direct evidence for the proposed transition states in reactions like the Williamson ether synthesis or copper-catalyzed couplings. nih.gov

Investigate Photochemical Reactivity: The photophysical and photochemical behavior of the molecule could be mapped out. nih.gov Understanding how the molecule interacts with light is essential for developing photoredox-based synthetic routes or for predicting its stability and degradation pathways. Studies on related benzoic acid derivatives show that excitation can lead to the formation of triplet states and subsequent photodissociation, pathways that are heavily influenced by the solvent environment. nih.gov

Probe Halogenation Pathways: The mechanism of electrophilic chlorination on substituted benzoic acids could be studied to understand the factors controlling regioselectivity. Kinetic analysis of asymmetric chloroetherification reactions on other systems suggests that chlorine transfer occurs in an early transition state, a hypothesis that could be tested with ultrafast methods. digitellinc.com

| Spectroscopic Technique | Timescale | Information Gained | Application to Target Molecule |

| Femtosecond Transient Absorption (fs-TA) | Femtoseconds - Nanoseconds | Electronic excited state dynamics, charge transfer | Studying photochemical pathways and excited state relaxation. nih.gov |

| Time-Resolved Infrared (TR-IR) | Picoseconds - Milliseconds | Vibrational dynamics of transient species | Monitoring bond formation/breaking during etherification or halogenation. nih.gov |

| 2D Infrared Spectroscopy (2D-IR) | Femtoseconds - Picoseconds | Molecular structure and dynamics, solvent interactions | Mapping solvent-solute interactions and conformational changes during reaction. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch synthesis to continuous flow and automated platforms represents a paradigm shift in chemical manufacturing and research. researchgate.net These technologies offer enhanced control over reaction parameters, improved safety, and the potential for high-throughput experimentation and optimization. researchgate.netmetoree.com

For this compound, this integration can lead to:

Improved Synthesis Efficiency: Flow chemistry allows for precise control of temperature, pressure, and mixing, often leading to higher yields and purity. researchgate.net The alkylation of substituted benzoic acids has been successfully demonstrated in continuous flow microreactors, showing excellent control and predictability. acs.org

Accelerated Reaction Optimization: Automated synthesis platforms can perform numerous reactions in parallel, systematically varying catalysts, solvents, and temperatures to rapidly identify optimal conditions. wikipedia.orgxtalpi.com This high-throughput approach can significantly shorten the development timeline for new or improved synthetic routes.

On-Demand Manufacturing and Scale-Up: Flow reactors are modular and easily scalable, allowing for the production of material on an as-needed basis, from milligram research quantities to kilogram-scale industrial production, without re-optimizing the process. rsc.org

Computational Design of Enhanced Reactivity and Selectivity

Computational chemistry and machine learning are becoming indispensable tools for predicting and understanding chemical reactivity. researchgate.net By modeling molecules and reactions in silico, researchers can screen potential synthetic routes, design more effective catalysts, and predict the outcomes of reactions with increasing accuracy.

Future computational work on this compound could focus on:

Predicting Regioselectivity: For reactions involving further substitution on the aromatic ring, computational models can predict the most likely site of reaction. Methods based on calculating the energies of reaction intermediates or using quantum mechanical descriptors can achieve high predictive accuracy for electrophilic aromatic substitutions. researchgate.netrsc.org

Designing Novel Catalysts: Density Functional Theory (DFT) can be used to model the transition states of catalyzed reactions, providing insights into how a catalyst influences reaction barriers. This knowledge can guide the design of new ligands or catalytic systems with enhanced activity and selectivity for the synthesis of the target molecule.

Machine Learning for Reaction Prediction: By training machine learning models on large datasets of known reactions, it's possible to predict the products of a novel reaction or to suggest the best conditions. researchgate.net Such tools could be used to explore unconventional reaction space and identify promising new synthetic strategies. acs.org Quantum chemical calculations can provide descriptors, such as Hirshfeld charges, that reliably predict reaction barrier heights. nih.gov

| Computational Method | Primary Application | Expected Outcome for Target Molecule |

| Density Functional Theory (DFT) | Calculation of electronic structure, reaction energies, and transition states | Accurate prediction of reaction barriers and regioselectivity; rationalization of experimental observations. nih.gov |

| Semi-empirical Methods (e.g., PM3) | Rapid calculation of molecular properties | Fast and accurate prediction of the most nucleophilic centers for electrophilic aromatic substitution. rsc.org |

| Machine Learning (ML) | Prediction of reaction outcomes and regioselectivity based on existing data | Identification of optimal reaction conditions and prediction of reactive sites for further functionalization. researchgate.net |

| Molecular Dynamics (MD) | Simulation of molecular motion and solvent effects | Understanding the role of the solvent and conformational dynamics during the reaction. |

Q & A

Basic Questions

Q. What are the standard methods for synthesizing 2-chloro-3-(propan-2-yloxy)benzoic acid, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves nucleophilic substitution or esterification. For example, reacting 2-chloro-3-hydroxybenzoic acid with isopropyl bromide in a polar aprotic solvent (e.g., DMF) using a base like K₂CO₃. Optimization includes:

- Temperature control (60–80°C) to balance reactivity and side-product formation.

- Solvent selection to improve solubility and reaction kinetics.

- Monitoring by TLC or HPLC for intermediate formation.

- Purification via recrystallization (e.g., using ethanol/water mixtures) .

Q. How is the molecular conformation of this compound stabilized in the solid state?

- Methodology : Single-crystal X-ray diffraction (SCXRD) reveals intramolecular interactions. Key findings:

- Non-classical C–H···O hydrogen bonds stabilize the isopropoxy group’s orientation.

- Dihedral angles between aromatic rings and substituents (e.g., 30–40°) indicate steric and electronic effects.

- Software like SHELXL or WinGX is used for refinement and visualization .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) to confirm substitution patterns and purity.

- FT-IR : Identify carbonyl (C=O, ~1700 cm⁻¹) and ether (C–O–C, ~1250 cm⁻¹) stretches.

- Mass spectrometry (HRMS) : Verify molecular weight and fragmentation patterns.

- Cross-validation with computational methods (e.g., DFT) enhances accuracy .

Advanced Research Questions

Q. How can researchers resolve contradictions between experimental and computational bond-length data for this compound?

- Methodology :

- Compare SCXRD-derived bond lengths (e.g., C–Cl, C–O) with DFT-optimized geometries (B3LYP/6-311+G(d,p)).